N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
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Overview
Description
“N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide” is a complex organic compound that belongs to the class of compounds known as thiazolo[4,5-b]pyridines . These compounds are characterized by a fused ring system consisting of a thiazole ring and a pyridine ring .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines often involves the annulation of a pyridine ring to a thiazole or thiazolidine derivative . This results in a bicyclic scaffold with multiple reactive sites, which allows for a wide range of modifications .Molecular Structure Analysis
The molecular structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide” would be characterized by the presence of a thiazolo[4,5-b]pyridine core, along with ethoxy, pyridin-2-ylmethyl, and cinnamamide substituents .Chemical Reactions Analysis
The chemical reactions involving thiazolo[4,5-b]pyridines can be diverse, depending on the substituents present on the molecule . For instance, the interaction of 2-substituted thiazol-4-ylamines with certain compounds can lead to the formation of 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones .Scientific Research Applications
1. Synthesis and Anticancer Activity
Two new Co(II) complexes containing similar structural features to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were synthesized and exhibited potential anticancer activities. Specifically, their cytotoxicity was tested against the human breast cancer cell line MCF 7, showing the potential application of these compounds in cancer treatment research (Vellaiswamy & Ramaswamy, 2017).
2. Antiviral Activity and COVID-19 Research
Compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were designed, synthesized, and characterized, showing antiviral activity. Specifically, their potential as COVID-19 inhibitors was investigated through molecular docking and dynamics simulations against the SARS-CoV-2 main protease, highlighting the significance of these compounds in antiviral research (Alghamdi et al., 2023).
3. Structural Characterization and Hydrogen Bonding Studies
Structural characterization and analysis of hydrogen bonding in mono-hydrobromide salts of compounds closely related to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were conducted. This research offers insights into the molecular conformations and intermolecular interactions, providing foundational knowledge for further applications in various scientific fields (Böck et al., 2021).
4. Antimicrobial Activity
Studies on benzothiazole derivatives, which share structural similarities with N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, have shown significant antimicrobial activities. These compounds were effective against various bacteria and fungi, indicating their potential application in developing new antimicrobial agents (Nam et al., 2010).
5. Thiazole Derivative Synthesis and Antimicrobial Properties
Research into the synthesis of thiazole derivatives and their antimicrobial activities has highlighted the importance of these compounds in addressing bacterial and fungal infections. This work paves the way for the development of new antimicrobial agents and the exploration of their broader applications (Wardkhan et al., 2008).
Future Directions
The future research directions for thiazolo[4,5-b]pyridines could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of pharmacological activities . Additionally, the development of novel synthetic techniques could enable the creation of new thiazolo[4,5-b]pyridine derivatives with diverse structural modifications .
properties
IUPAC Name |
(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-2-29-20-12-8-13-21-23(20)26-24(30-21)27(17-19-11-6-7-16-25-19)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUOHMXRCHOIDC-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide |
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